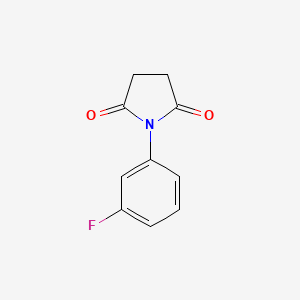

1-(3-Fluorophenyl)pyrrolidine-2,5-dione

描述

Significance of Nitrogen Heterocycles in Contemporary Chemical Biology

Nitrogen-containing heterocyclic compounds are fundamental to the field of chemical biology and drug discovery. researchgate.net These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and form the core of many biologically essential molecules, including nucleic acids, vitamins, and alkaloids. nih.gov Their prevalence in approved pharmaceuticals is notable, with reports indicating that a majority of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. uobasrah.edu.iq

The significance of these structures stems from several key properties:

Structural Diversity: Nitrogen heterocycles exist in a vast array of ring sizes, saturation levels, and substitution patterns, allowing for the fine-tuning of physicochemical properties. mdpi.com

Biological Interactions: The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. researchgate.net

Pharmacophore Potential: These scaffolds serve as rigid frameworks upon which various functional groups can be appended to optimize binding affinity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

The five-membered pyrrolidine (B122466) ring, a saturated nitrogen heterocycle, is particularly valued in drug design. researchgate.net Its non-planar, three-dimensional structure allows for a better exploration of the pharmacophore space compared to flat aromatic rings. nih.gov Derivatives such as pyrrolidine-2,5-diones are a testament to the successful application of this scaffold in developing biologically active compounds. nih.gov

Overview of Pyrrolidine-2,5-dione Derivatives in Preclinical Research

The pyrrolidine-2,5-dione (succinimide) core is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. uobasrah.edu.iq Preclinical research has extensively explored derivatives of this scaffold, revealing its potential in treating a range of conditions, most notably epilepsy and inflammation. nih.govebi.ac.uk

Anticonvulsant Activity: The succinimide (B58015) ring is a well-established pharmacophore for anticonvulsant drugs. nih.gov Research has shown that modifications at both the nitrogen atom (position 1) and position 3 of the pyrrolidine-2,5-dione ring are crucial for activity. nih.govnih.gov Studies have investigated numerous derivatives in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.govnih.gov

Anti-inflammatory and Other Activities: Beyond the central nervous system, pyrrolidine-2,5-dione derivatives have been investigated as multi-target anti-inflammatory agents. ebi.ac.uk Research has demonstrated their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.uk Furthermore, various derivatives have been explored for antimicrobial and anticancer properties. uobasrah.edu.iqresearchgate.net

The following interactive table summarizes the preclinical research findings for various pyrrolidine-2,5-dione derivatives.

| Derivative Class | Preclinical Model | Observed Biological Activity |

| 1,3-disubstituted pyrrolidine-2,5-diones | MES and scPTZ seizure tests in mice | Anticonvulsant activity, with efficacy influenced by substituents at position 3 and the N-substituent. nih.gov |

| Pyrrolidine-2,5-dione-acetamides | MES and 6 Hz seizure tests in mice | Potent anticonvulsant properties, with some compounds showing efficacy in models of drug-resistant epilepsy. mdpi.com |

| N-substituted pyrrolidine-2,5-diones | In vitro COX-1, COX-2, 5-LOX assays; in vivo carrageenan-induced paw edema test | Multi-target anti-inflammatory potential, with some derivatives showing selective COX-2 inhibition. ebi.ac.uk |

| 3-(Thiophen-2-yl)pyrrolidine-2,5-diones | MES, scPTZ, and 6 Hz seizure tests; formalin test for pain | Broad-spectrum anticonvulsant and antinociceptive (analgesic) properties. nih.gov |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | In vitro cancer cell line growth assays | Potential as tyrosine kinase inhibitors with anticancer activity. nih.gov |

Research Context of 1-(3-Fluorophenyl)pyrrolidine-2,5-dione within Substituted Imide Chemistry

The compound this compound belongs to the class of N-aryl substituted cyclic imides. The research into such compounds is driven by the goal of developing new central nervous system agents, particularly anticonvulsants. The rationale for synthesizing and studying this specific molecule lies in the established principles of medicinal chemistry concerning structure-activity relationships (SAR).

The core structure is an N-substituted succinimide. The substituent on the imide nitrogen is a key determinant of the molecule's pharmacological profile. Introducing an aromatic ring, such as a phenyl group, at this position is a common strategy in the design of anticonvulsant agents. nih.gov The nature and position of substituents on this aryl ring can significantly modulate the compound's activity, potency, and metabolic stability.

The choice of a fluorine substituent is particularly deliberate. In medicinal chemistry, the incorporation of fluorine into a drug candidate is a widely used tactic for several reasons:

Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.

Enhanced Binding: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

Increased Lipophilicity: Fluorine substitution can increase the molecule's ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs.

属性

IUPAC Name |

1-(3-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMFAQLWGRQZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876211 | |

| Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60693-35-8 | |

| Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 3 Fluorophenyl Pyrrolidine 2,5 Dione and Its Analogs

Classical Approaches to Pyrrolidine-2,5-dione Core Synthesis

The foundational methods for constructing the pyrrolidine-2,5-dione core, also known as the succinimide (B58015) ring, have long been established in organic chemistry. These techniques are characterized by their reliability and are typically the first choice for gram-scale synthesis.

Cyclization Reactions of Substituted Succinic Acid Derivatives

One of the primary classical routes involves the use of succinic acid derivatives. The reaction of succinic acid with an amine, such as 3-fluoroaniline (B1664137), can produce the target N-aryl succinimide. This process generally requires heating to high temperatures to facilitate the dehydration and subsequent cyclization, forming the imide ring. While direct, this method can sometimes be less efficient than using more activated derivatives of succinic acid.

A more common approach involves the use of succinyl chloride. For instance, the synthesis of a related compound, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, is achieved by first converting succinic acid to succinyl chloride using thionyl chloride. The resulting succinyl chloride is then refluxed with the corresponding aniline (B41778) (in this case, m-chloroaniline) in a solvent like benzene (B151609) to yield the final product. ijapbc.com This two-step process is often more efficient as succinyl chloride is a more reactive electrophile than succinic acid.

Condensation Reactions with Primary Aromatic Amines

The most direct and widely used classical method for synthesizing N-aryl succinimides is the condensation reaction between succinic anhydride (B1165640) and a primary aromatic amine. nih.gov In the case of 1-(3-Fluorophenyl)pyrrolidine-2,5-dione, this involves reacting succinic anhydride with 3-fluoroaniline.

The reaction proceeds in two main stages. First, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an intermediate amic acid (N-(3-fluorophenyl)succinamic acid). The second step is a dehydration-cyclization, which is typically induced by heating the amic acid, often in the presence of a dehydrating agent or by simply melting the reactants together, to form the stable five-membered imide ring. Acetic anhydride or sodium acetate (B1210297) can be used to facilitate this cyclization. Conventional heating methods for this synthesis often require several hours of reflux. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| Succinic Acid | 3-Fluoroaniline | High Temperature, Dehydration | This compound |

| Succinic Anhydride | 3-Fluoroaniline | Thermal, Acetic Anhydride | This compound |

| Succinyl Chloride | 3-Fluoroaniline | Reflux in Benzene | This compound |

| This table is interactive, allowing for sorting and filtering of the data presented. |

Advanced Synthetic Strategies for N-Aryl Pyrrolidine-2,5-diones

To overcome the limitations of classical methods, such as long reaction times and high energy consumption, modern synthetic strategies have been developed. These advanced techniques offer improvements in efficiency, yield, and environmental impact.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijnrd.org The synthesis of N-aryl succinimides, including this compound, can be significantly expedited using this technology. nih.gov The direct reaction of succinic anhydride with an aniline can be completed in minutes under microwave irradiation, compared to the several hours required for conventional heating. nih.govunirioja.es

This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. ijnrd.org Often, these reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.gov For example, heating a mixture of aniline and succinic anhydride in a domestic microwave oven for just four minutes can produce the corresponding N-phenylsuccinimide in moderate yields (40–60%). nih.gov This approach is not only faster but also more energy-efficient. nih.govijnrd.org

| Method | Reactants | Time | Conditions | Yield | Reference |

| Conventional | Aniline, Succinic Anhydride | Several Hours | Reflux | Moderate to High | nih.gov |

| Microwave-Assisted | Aniline, Succinic Anhydride | 4 minutes | Solvent-free, Domestic Microwave | 40-60% | nih.gov |

| Microwave-Assisted | Substituted Aniline, Succinic Anhydride | 15 minutes | THF, 180°C | High | rsc.org |

| This table is interactive, allowing for sorting and filtering of the data presented. |

Catalytic Methods for Ring Closure and Functionalization

While the direct synthesis of the succinimide ring is often straightforward, catalytic methods are becoming increasingly important for the functionalization of the pyrrolidine-2,5-dione core. For instance, transition-metal catalysis, such as with Rhodium(III), has been used for the C-H functionalization of related N-aryl heterocycles. nih.gov This allows for the introduction of substituents onto the aromatic ring or the succinimide core after its initial formation, providing a pathway to a diverse range of analogs.

Catalysts can also be employed to improve the efficiency of the initial ring-forming reaction, although this is less common for simple N-aryl succinimides due to the high efficiency of the thermal condensation. However, for more complex substrates or for achieving specific stereoselectivity, catalytic approaches are invaluable.

Electrochemical Promoted Reactions in Organic Synthesis

Electrochemical synthesis represents a frontier in green and efficient chemical manufacturing. chemistryviews.org This method uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. In the context of pyrrolidine (B122466) synthesis, electrochemical methods have been developed to generate N-centered radicals from protected amines, which can then undergo cyclization to form the pyrrolidine ring. chemistryviews.org

Specifically, a mild electrochemical procedure can directly form N-centered radicals from tosyl-protected amines in undivided electrochemical cells using inexpensive graphite (B72142) and stainless steel electrodes. chemistryviews.org The N-radical species is generated at the anode, while the necessary base is generated at the cathode. chemistryviews.org While this has been demonstrated for the synthesis of pyrrolidines, its direct application to the synthesis of the pyrrolidine-2,5-dione core from acyclic precursors is an area of ongoing research. The potential advantage lies in its high chemoselectivity and scalability. chemistryviews.org

Synthetic Routes Towards this compound

The most direct and widely employed method for the synthesis of N-aryl succinimides, including this compound, is the condensation reaction between a primary aromatic amine and succinic anhydride. nih.gov This reaction typically proceeds through a two-step sequence involving the formation of a succinamic acid intermediate, followed by cyclodehydration to yield the final imide.

The initial step is the nucleophilic acyl substitution where the amino group of 3-fluoroaniline attacks one of the carbonyl carbons of succinic anhydride. This ring-opening reaction is generally fast and leads to the formation of 4-oxo-4-((3-fluorophenyl)amino)butanoic acid. The subsequent and often rate-limiting step is the intramolecular cyclization of this intermediate, which requires the removal of a water molecule to form the stable five-membered imide ring. researchgate.net

Several methodologies have been developed to facilitate this cyclodehydration, ranging from classical thermal methods to modern catalyzed approaches:

Thermal Cyclization: Heating the succinamic acid intermediate, often at temperatures above its melting point or in a high-boiling solvent, can effect cyclization. However, this method can sometimes lead to side-product formation. researchgate.net

Chemical Dehydration: The use of dehydrating agents is a common and efficient method. Reagents such as acetic anhydride or acetyl chloride are frequently used, often in conjunction with a base or acid catalyst, to promote the ring-closing reaction under milder conditions than thermal cyclization. researchgate.net

Catalytic Methods: Various catalysts, including Lewis acids, can be employed to facilitate the synthesis of N-substituted succinimides. researchgate.net Additionally, greener and more efficient protocols have been developed. One such method involves carrying out the reaction in hot water (100 °C) without any catalyst, providing a simple and environmentally benign pathway to a variety of N-alkyl and N-aryl succinimides. nih.gov Microwave-assisted synthesis has also been shown to be an effective technique for preparing analogous N-aryl succinimides, often reducing reaction times significantly. beilstein-journals.org

The general scheme for the synthesis is presented below:

Figure 1: General synthetic scheme for this compound.

The following table summarizes various reported conditions for the synthesis of N-aryl succinimides, which are applicable to the synthesis of the title compound.

Table 1: Synthetic Methodologies for N-Aryl Pyrrolidine-2,5-diones

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Succinic Acid | Water, 100°C, 60 min | 1-Phenylpyrrolidine-2,5-dione | 65% | nih.gov |

| Substituted Aniline | Succinic Anhydride | Acetic Acid (reflux), then Acetic Anhydride (reflux) | N-Aryl Succinimide | Varies | jst-ud.vn |

| Substituted Aniline | Succinic Anhydride | Microwave Irradiation (300W), 180°C, 15 min, THF | N-Aryl Succinimide | ~84-88% | beilstein-journals.org |

Derivatization Strategies on the Pyrrolidine-2,5-dione Skeleton

Further modification of the 1-arylpyrrolidine-2,5-dione scaffold can be achieved through various reactions targeting either the nitrogen atom or the carbon atoms of the succinimide ring. These derivatizations allow for the creation of a diverse library of compounds for further investigation.

The synthesis of this compound itself is an example of an N-substitution reaction on the parent pyrrolidine-2,5-dione structure. The general applicability of reacting primary amines with succinic acid or its anhydride is a robust method for installing a wide variety of substituents on the nitrogen atom. researchgate.net This allows for the synthesis of a large family of analogs where the 3-fluorophenyl group is replaced by other aryl, heteroaryl, or alkyl moieties. Research has shown that aliphatic amines tend to give higher yields in these reactions compared to aromatic amines due to their greater nucleophilicity. nih.gov This fundamental reaction forms the basis for creating diverse N-substituted succinimide libraries.

Introducing substituents at the C-3 and C-4 positions of the succinimide ring offers another avenue for structural diversification. These positions are less reactive than the N-H bond of an unsubstituted succinimide but can be functionalized through several synthetic strategies.

One prominent method involves starting with a substituted succinic anhydride or succinic acid. For instance, the condensation of a 2-substituted succinic acid with an amine will yield a 3-substituted pyrrolidine-2,5-dione. nih.gov

Another powerful strategy is the functionalization of α-alkylidene succinimides, which are derivatives containing a double bond at the C-3 position. These compounds can act as Michael acceptors, allowing for the conjugate addition of nucleophiles to introduce a wide range of substituents at the C-3 position. nih.gov An example of this is the organocatalytic enantioselective allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates. nih.gov This reaction, catalyzed by a chiral phosphine, allows for the construction of enantioenriched succinimide derivatives bearing complex functional groups and contiguous chiral centers at the C-3 position. nih.gov

The reaction scheme below illustrates this advanced derivatization strategy.

Figure 2: Organocatalytic allylic alkylation of an N-aryl benzylidene succinimide.

The following table provides an example of this transformation, showcasing the introduction of a complex substituent onto the carbon skeleton of the pyrrolidine-2,5-dione ring. nih.gov

Table 2: Example of C-3 Position Derivatization

| Substrate 1 (Succinimide) | Substrate 2 (MBH Carbonate) | Catalyst | Solvent | Product | Yield | Enantiomeric Excess (ee) |

|---|

Structural Elucidation and Advanced Spectroscopic Characterization of 1 3 Fluorophenyl Pyrrolidine 2,5 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-(3-Fluorophenyl)pyrrolidine-2,5-dione, a combination of 1H, 13C, and 19F NMR analyses provides a complete picture of its structure.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the succinimide (B58015) ring and the 3-fluorophenyl group.

The four protons of the pyrrolidine-2,5-dione ring are chemically equivalent and are anticipated to appear as a singlet in the aliphatic region of the spectrum. Based on data for structurally similar N-substituted succinimides, this singlet is predicted to be in the range of δ 2.8-3.0 ppm.

The aromatic protons of the 3-fluorophenyl group will present a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. The expected chemical shifts and multiplicities are as follows:

A triplet of doublets for the proton at the C2 position, influenced by ortho-coupling to the fluorine and meta-coupling to the neighboring protons.

A doublet of triplets for the proton at the C4 position, showing meta-coupling to the fluorine and ortho-coupling to its adjacent protons.

A multiplet for the proton at the C5 position, with ortho- and meta-couplings to other ring protons.

A multiplet for the proton at the C6 position, influenced by ortho-coupling to the fluorine and other ring protons.

These aromatic signals are expected to appear in the region of δ 7.0-7.6 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the succinimide group.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrolidine-2,5-dione (4H) | 2.8 - 3.0 | s (singlet) |

The 13C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl, aliphatic, and aromatic carbons.

The two equivalent carbonyl carbons (C=O) of the succinimide ring are expected to resonate in the downfield region, typically around δ 175-178 ppm. The two equivalent methylene (B1212753) carbons (-CH2-) of the succinimide ring will appear in the aliphatic region, anticipated around δ 28-30 ppm.

The aromatic carbons of the 3-fluorophenyl ring will show characteristic chemical shifts and C-F coupling. The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond coupling constant (1JC-F) and is predicted to have a chemical shift in the range of δ 161-164 ppm. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings, aiding in their assignment. The carbon attached to the nitrogen of the succinimide ring (C1) is expected around δ 130-133 ppm.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 175 - 178 |

| Methylene (-CH2-) | 28 - 30 |

| Aromatic C-F | 161 - 164 |

19F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the 19F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of δ -110 to -115 ppm relative to a standard reference such as CFCl3. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the imide and aromatic moieties.

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the succinimide ring. Due to symmetric and asymmetric stretching modes, two distinct bands are expected in the region of 1700-1790 cm-1. The asymmetric stretch typically appears at a lower wavenumber (around 1700-1720 cm-1), while the symmetric stretch is found at a higher wavenumber (around 1770-1790 cm-1).

Other significant absorption bands include:

C-N stretching vibrations of the imide group, typically observed in the range of 1350-1450 cm-1.

Aromatic C-H stretching vibrations, which appear above 3000 cm-1.

Aromatic C=C stretching vibrations, visible as a series of bands in the 1450-1600 cm-1 region.

A strong C-F stretching vibration, expected in the range of 1100-1300 cm-1.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

|---|---|---|

| C=O (asymmetric stretch) | 1700 - 1720 | Strong |

| C=O (symmetric stretch) | 1770 - 1790 | Strong |

| C-N Stretch | 1350 - 1450 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of N-aryl succinimides under electron ionization (EI) typically involves characteristic cleavage of the succinimide ring and the bond between the phenyl group and the nitrogen atom. Common fragmentation pathways are expected to produce the following key fragments:

Loss of a CO group (28 Da) from the molecular ion.

Loss of a C2H2O group (42 Da) from the succinimide ring.

Cleavage of the N-phenyl bond, leading to the formation of a fluorophenyl radical cation or a succinimide radical cation.

A prominent fragment corresponding to the fluorophenyl isocyanate radical cation ([F-C6H4-NCO]+•) is also a likely product of rearrangement and fragmentation.

The presence of the fluorine atom provides a distinct isotopic signature that can aid in the identification of fluorine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z |

|---|---|

| [M]+ | 207.05 |

| [M - CO]+ | 179.05 |

| [M - C2H2O]+ | 165.04 |

| [F-C6H4]+ | 95.03 |

X-ray Crystallography for Solid-State Structural Determination

The pyrrolidine-2,5-dione ring is expected to be nearly planar. The 3-fluorophenyl ring will be twisted relative to the plane of the succinimide ring due to steric hindrance. The dihedral angle between these two rings is a key structural parameter.

Table 5: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| C=O Bond Length | 1.20 - 1.22 Å |

| C-N Bond Length | 1.38 - 1.42 Å |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing a fundamental assessment of a compound's purity and empirical formula. For this compound, this analytical method is crucial for verifying that the synthesized product possesses the correct atomic composition as dictated by its molecular structure. The technique quantitatively determines the percentage by mass of key elements within a sample—typically carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against theoretically calculated values.

The process, often referred to as CHN analysis, involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. This combustion converts the elemental carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides that are subsequently reduced to dinitrogen. The amounts of these combustion products are meticulously measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. For halogen-containing compounds like this compound, specialized procedures and absorption traps are required to handle the reactive fluorine produced during combustion, ensuring it does not interfere with the analysis or damage the instrumentation. thermofisher.comelementar.com

A high degree of correlation between the experimentally determined elemental percentages and the calculated theoretical values is a strong indicator of the sample's bulk purity. nih.gov For a publication in a reputable scientific journal, the experimental results for C, H, and N are generally expected to be within ±0.4% of the theoretical values. nih.govcardiff.ac.uk Significant deviations from the calculated percentages can suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. Therefore, elemental analysis serves as a critical quality control checkpoint in the synthesis and characterization of N-substituted pyrrolidine-2,5-diones. impactfactor.orgresearchgate.net

The theoretical elemental composition of this compound, derived from its molecular formula C₁₀H₈FNO₂, is presented below. These values serve as the benchmark against which experimental results are compared to ascertain the purity and confirm the identity of the synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 62.18 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.17 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.83 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56 |

| Total | 193.177 | 100.00 |

In a typical research setting, the findings would be presented in a format that directly compares the theoretical (Calculated) values with the experimental (Found) results, as illustrated in the hypothetical data table below.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

|---|---|---|---|---|---|

| This compound | C₁₀H₈FNO₂ | Calculated | 62.18 | 4.17 | 7.25 |

| Found | (Experimental Value) | (Experimental Value) | (Experimental Value) |

Computational and Theoretical Chemistry Investigations of 1 3 Fluorophenyl Pyrrolidine 2,5 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties that are fundamental to a molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netgrowingscience.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small energy gap indicates a molecule is more reactive and has higher polarizability. growingscience.comnih.gov For molecules like 1-(3-Fluorophenyl)pyrrolidine-2,5-dione, DFT calculations are used to determine these energy levels. For instance, a DFT study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated a HOMO-LUMO gap of 4.4815 eV, suggesting good kinetic stability. ajchem-a.com The inclusion of a fluorine atom, a highly electronegative element, can influence the electronic properties and stability of the compound. emerginginvestigators.org Theoretical calculations for fluorinated aromatic compounds help in understanding these effects on the frontier orbitals. semanticscholar.org

| Parameter | Description | Typical Calculated Value (eV) for related Fluorophenyl compounds |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

This interactive table presents typical energy ranges for fluorophenyl compounds based on DFT calculations reported in the literature. Specific values for this compound would require dedicated computation.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. deeporigin.com MEP maps use a color scale to denote different regions of electrostatic potential: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a known target and for elucidating the molecular basis of ligand-protein interactions.

Molecular docking simulations can predict how this compound might bind within the active site of a protein. The pyrrolidine-2,5-dione scaffold is a known pharmacophore in anticonvulsant drugs. nih.govmdpi.com Therefore, potential targets for this compound could include ion channels or receptors in the central nervous system. mdpi.comnih.gov Docking studies would involve placing the molecule into the binding site of a target protein (e.g., a GABA receptor or a voltage-gated sodium channel) and calculating the binding affinity, often expressed as a binding energy (kcal/mol). jptcp.com Lower binding energy values indicate a more stable protein-ligand complex and potentially higher potency. The fluorination of the phenyl ring can significantly impact binding affinity through various interactions, including dipole-quadrupole and quadrupole-quadrupole interactions with aromatic residues in the binding pocket. nih.govresearchgate.net

Beyond predicting binding affinity, docking simulations provide a detailed profile of the interactions between the ligand and the protein's amino acid residues. biorxiv.orgnih.gov For this compound, these interactions could include:

Hydrogen Bonds: The carbonyl oxygens of the dione (B5365651) ring are strong hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic phenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom can potentially form halogen bonds, which are noncovalent interactions with electron-donating atoms.

Identifying these specific interactions is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov For instance, studies on pyrrolidine (B122466) derivatives targeting influenza neuraminidase have shown that hydrogen bonds and electrostatic factors are key contributors to their inhibitory activity. nih.gov

| Interaction Type | Potential Interacting Groups on Compound | Potential Protein Residue Partners |

| Hydrogen Bonding | Carbonyl oxygens | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine |

| Hydrophobic | Phenyl ring, pyrrolidine ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Fluorine atom | Electron-rich atoms (e.g., backbone carbonyls) |

This interactive table summarizes the potential ligand-protein interactions for this compound based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijbiotech.com By quantifying molecular properties (descriptors) and correlating them with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For a series of N-substituted pyrrolidine-2,5-dione analogs, a QSAR study would involve calculating a variety of molecular descriptors. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment. nih.gov

Once these descriptors are calculated for a set of compounds with known biological activity (e.g., anticonvulsant potency), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model. nih.gov Structure-activity relationship studies on anticonvulsants often highlight the importance of lipophilicity and the presence of aromatic rings for activity. nih.govfirsthope.co.in A robust QSAR model for pyrrolidine-2,5-dione derivatives could guide the synthesis of new analogs with optimized properties, such as increased potency or improved pharmacokinetic profiles, by predicting the effect of different substituents on the core structure.

Conformational Analysis and Stereochemical Considerations

Computational studies on analogous N-aryl imide systems are instrumental in understanding the conformational preferences. For instance, in the structurally related molecule 1-(3-pyridyl)pyrrolidine-2,5-dione, X-ray crystallography has shown a significant dihedral angle of 64.58 (12)° between the pyridine (B92270) and pyrrolidine rings. nih.gov This non-planar arrangement is a common feature in such bicyclic systems, arising from the balance of steric hindrance and electronic effects. It is reasonable to infer that this compound would adopt a similar non-planar conformation.

The presence of the fluorine atom on the phenyl ring at the meta position is a key stereochemical feature. While it does not introduce a chiral center, it influences the electronic distribution of the phenyl ring, which in turn can affect the rotational barrier around the C-N bond and the preferred dihedral angle. The fluorine substituent can engage in weak intramolecular interactions, further stabilizing certain conformations.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, would be necessary to precisely map the potential energy surface of this compound with respect to the rotation around the C-N bond. Such calculations would identify the global minimum energy conformation as well as any local minima and the transition states connecting them.

Table 1: Postulated Conformational Data for this compound based on Analogous Structures

| Parameter | Postulated Value | Basis of Postulation |

| Dihedral Angle (Phenyl-Pyrrolidine) | ~60-70° | Analogy with 1-(3-pyridyl)pyrrolidine-2,5-dione nih.gov |

| Pyrrolidine Ring Conformation | Near-planar | General characteristic of the succinimide (B58015) ring researchgate.net |

| Rotational Barrier (C-N bond) | Moderate | Expected steric hindrance between the rings |

It is important to note that the pyrrolidine ring is a versatile scaffold in medicinal chemistry, in part due to the stereochemical diversity that can be achieved with substitutions. rsc.orgnih.gov In the case of this compound, while the parent molecule is achiral, derivatives with substituents on the pyrrolidine ring would introduce stereocenters, leading to diastereomers with distinct conformational and biological profiles. The stereochemical and conformational stability of such derivatives can be significantly influenced by factors like the anomeric and gauche effects, particularly if additional fluorine atoms are introduced on the pyrrolidine ring. beilstein-journals.org

Further detailed research findings from computational modeling would be required to provide precise quantitative data on the conformational isomers and their relative energies for this compound.

Structure Activity Relationship Sar Studies for Optimized Biological Profiles

Impact of Fluorine Atom Position and Substituent Effects on Biological Activity

The position of the fluorine atom on the N-phenyl ring of pyrrolidine-2,5-dione derivatives plays a crucial role in modulating their biological activity. While direct comparative studies on the 2-, 3-, and 4-fluoro isomers of 1-phenylpyrrolidine-2,5-dione are not extensively documented in the available literature, inferences can be drawn from related series of N-phenyl-substituted succinimides. Research on N-(p-sulfamoyl-phenyl)-succinimide derivatives has shown that the introduction of a halogen atom at the meta- or ortho-position of the phenyl ring enhances activity against electroshock-induced seizures. nih.gov This suggests that for N-phenylpyrrolidine-2,5-diones, a fluorine atom at the 3-position (meta) may be beneficial for anticonvulsant activity.

The electronic properties of the fluorine atom, being highly electronegative, can significantly alter the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Furthermore, the introduction of other substituents on the phenyl ring has been explored. For instance, in a series of 3-substituted pyrrolidine-2,5-dione derivatives, the presence of electron-withdrawing groups on the phenyl ring at the 3-position of the succinimide (B58015) core was found to be advantageous for anticonvulsant activity. researchgate.net Specifically, compounds with a chlorine atom on the phenyl ring of an arylpiperazine moiety attached to the nitrogen of the pyrrolidine-2,5-dione ring have demonstrated potent activity. researchgate.net

Influence of Substituents at N-1 of the Pyrrolidine-2,5-dione Ring

Substitutions at the N-1 position of the pyrrolidine-2,5-dione ring are a key strategy for modifying the biological activity of these compounds. A significant amount of research has focused on the introduction of various moieties at this position to enhance potency and modulate selectivity.

One of the most explored modifications is the introduction of an acetamide (B32628) linker, connecting the pyrrolidine-2,5-dione nitrogen to another cyclic moiety, often an arylpiperazine. This acetamide linker has been shown to be a favorable structural element for anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov For instance, in a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, the nature of the substituent on the distal arylpiperazine ring significantly impacted activity. mdpi.com

The introduction of N-Mannich bases at the N-1 position represents another important class of derivatives. These are formed by the aminoalkylation of the imide nitrogen with formaldehyde (B43269) and a secondary amine. This modification often improves the water solubility and pharmacokinetic properties of the parent compound. Studies have shown that N-Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones exhibit significant anticonvulsant activity, particularly in the MES test. researchgate.net The choice of the secondary amine in the Mannich base is critical, with morpholine (B109124) and various substituted piperazines being commonly employed. nih.govnih.gov

The general structure-activity relationship suggests that the N-1 position is highly tolerant to a variety of substituents, allowing for fine-tuning of the molecule's properties. The introduction of bulky and lipophilic groups can enhance binding to target proteins, while the incorporation of polar groups can improve pharmacokinetic profiles.

Role of Substituents at C-3 and C-4 of the Pyrrolidine-2,5-dione Ring

Substitutions at the C-3 and C-4 positions of the pyrrolidine-2,5-dione ring have a profound impact on the biological activity of N-phenylpyrrolidine-2,5-dione analogs. The SAR for anticonvulsant activity has consistently highlighted the crucial role of the substituent at the C-3 position. nih.gov

A variety of substituents at the C-3 position have been investigated, including alkyl, aryl, and heteroaryl groups. The nature of this substituent can influence the potency and the spectrum of anticonvulsant activity. For example, in a study of 1,3-disubstituted pyrrolidine-2,5-diones, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the scPTZ test, whereas 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov This indicates that the size and lipophilicity of the C-3 substituent can determine the mechanism of anticonvulsant action.

Furthermore, the presence of an aryl group at the C-3 position, particularly a phenyl ring with electron-withdrawing substituents, has been shown to be beneficial for anticonvulsant activity. researchgate.net For instance, derivatives with a 2-chlorophenyl or 3-chlorophenyl group at the C-3 position have demonstrated significant potency. mdpi.com

While the C-3 position has been extensively studied, the influence of substituents at the C-4 position is less well-documented in the context of 1-(3-fluorophenyl)pyrrolidine-2,5-dione. However, in the broader class of succinimides, substitution at both the C-3 and C-4 positions is known to affect activity. Generally, disubstitution at the C-3 position with alkyl groups has been a successful strategy in the development of anticonvulsant drugs. nih.gov The stereochemistry at these positions is also a critical factor, with different enantiomers often exhibiting distinct biological activities.

Exploration of Hybrid Molecules and Pharmacophore Combinations

The strategy of creating hybrid molecules by combining the pyrrolidine-2,5-dione scaffold with other pharmacologically active moieties has led to the discovery of novel compounds with enhanced or dual biological activities.

The hybridization of the pyrrolidine-2,5-dione core with a thiophene (B33073) ring has been investigated to develop new anticonvulsant and antinociceptive agents. nih.gov The thiophene ring is a known pharmacophore present in several centrally acting drugs. In a series of hybrid compounds, a 3-methylthiophene (B123197) ring was attached to the C-3 position of the pyrrolidine-2,5-dione. nih.gov The subsequent modification at the N-1 position with various alkylamine or arylpiperazine fragments allowed for the fine-tuning of the biological activity. nih.gov

These studies revealed that the combination of the pyrrolidine-2,5-dione and thiophene moieties can lead to compounds with broad-spectrum anticonvulsant activity. The structure-activity relationship indicated that the nature of the linker and the terminal amine fragment at the N-1 position are critical for potency. nih.gov

Pyrazoline derivatives are known to possess a wide range of biological activities, including anticancer properties. The hybridization of the pyrrolidine-2,5-dione scaffold with a pyrazoline ring has resulted in the development of potent antitumor agents. researchgate.netnih.gov In a notable study, a series of pyrazoline-substituted pyrrolidine-2,5-dione hybrids were synthesized and evaluated for their anticancer efficacy. researchgate.netnih.gov

One of the most active compounds identified was 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione. researchgate.netnih.gov This compound exhibited remarkable cytotoxic effects against various cancer cell lines. The SAR of these hybrids indicated that the nature and position of substituents on both the pyrazoline and the pyrrolidine-2,5-dione rings are important for activity. The presence of a fluorophenyl group on the pyrazoline ring appeared to be a favorable feature for anticancer activity. researchgate.netnih.gov

As previously mentioned, the formation of N-Mannich bases at the N-1 position of the pyrrolidine-2,5-dione ring is a well-established strategy to enhance anticonvulsant properties. researchgate.netnih.govnih.gov These derivatives are typically synthesized through the condensation of the parent pyrrolidine-2,5-dione with formaldehyde and a secondary amine, such as morpholine or a substituted piperazine (B1678402). nih.gov

The anticonvulsant activity of these N-Mannich bases is highly dependent on the nature of the substituent at the C-3 position of the pyrrolidine-2,5-dione ring and the structure of the amine incorporated into the Mannich base. For instance, in a series of N-Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones, compounds bearing a chlorophenyl group at C-3 and a substituted piperazine in the Mannich base moiety displayed potent activity in the MES test. researchgate.net

The introduction of other nitrogen-containing heterocycles at the N-1 position, often via an alkyl or acetamide linker, has also been extensively explored. Arylpiperazine moieties, in particular, have been shown to be highly effective in conferring anticonvulsant activity. nih.govmdpi.com The substitution pattern on the aryl ring of the piperazine is a key determinant of potency, with electron-withdrawing groups often being preferred. researchgate.netmdpi.com

Data Tables

Table 1: Anticonvulsant Activity of N-Mannich Bases of 3-Aryl-pyrrolidine-2,5-diones

| Compound | 3-Aryl Substituent | N-1 Mannich Base Moiety | MES ED₅₀ (mg/kg) |

| 1 | 3-chlorophenyl | 4-(4-chlorophenyl)piperazin-1-ylmethyl | 21.4 |

| 2 | 3-chlorophenyl | 4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl | 28.83 |

| 3 | 2-chlorophenyl | 4-(2-chlorophenyl)piperazin-1-ylmethyl | 78 (6-Hz test) |

Data sourced from a study on N-Mannich bases of 3-(chlorophenyl)-pyrrolidine-2,5-diones. researchgate.net

Table 2: Anticonvulsant Activity of 1,3-Disubstituted Pyrrolidine-2,5-diones| Compound | 3-Substituent | N-1 Substituent | Anticonvulsant Activity |

| 4 | Benzhydryl | 2-(4-(3,4-dichlorophenyl)piperazin-1-yl)ethyl | Active in scPTZ test |

| 5 | Isopropyl | 2-(4-(3,4-dichlorophenyl)piperazin-1-yl)ethyl | Active in scPTZ test |

| 6 | Methyl | 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethyl | Active in MES test |

Data represents general findings from SAR studies on 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov

Table 3: Anticancer Activity of Pyrrolidine-2,5-dione-Pyrazoline Hybrids| Compound | Pyrrolidine-2,5-dione Moiety | Pyrazoline Moiety | Cell Line | IC₅₀ (µM) |

| 7 | 1-(2-oxoethyl)pyrrolidine-2,5-dione | 3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | MCF7 | 0.78 |

| 7 | 1-(2-oxoethyl)pyrrolidine-2,5-dione | 3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | HT29 | 0.92 |

Data for compound S2 from a study on pyrazoline-pyrrolidine-2,5-dione hybrids. researchgate.netnih.gov

Sulfonyl Carboxamide Derivatives

Information regarding the structure-activity relationship (SAR) studies of sulfonyl carboxamide derivatives based on the this compound scaffold is not available in the current scientific literature. Research detailing the synthesis, biological evaluation, and optimization of this specific class of compounds has not been published.

Conformational Requirements for Optimal Biological Interactions

There is no available data from conformational analysis studies (e.g., X-ray crystallography, NMR spectroscopy, or computational modeling) that specifically elucidates the optimal three-dimensional arrangement of this compound required for its biological interactions. The specific spatial orientation of the 3-fluorophenyl group relative to the pyrrolidine-2,5-dione core and its influence on binding to biological targets has not been reported.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Pyrrolidine-2,5-dione Core

The synthesis of N-substituted succinimides, the chemical class to which 1-(3-Fluorophenyl)pyrrolidine-2,5-dione belongs, has traditionally been achieved through the acylation of an amine with succinic anhydride (B1165640), followed by a cyclodehydration step. mdpi.combeilstein-archives.org While effective, research is actively pursuing more efficient, versatile, and atom-economical methods.

Novel strategies are moving beyond conventional heating and dehydrating agents like acetic anhydride. mdpi.combeilstein-archives.org One innovative approach involves the use of a manganese pincer complex that catalyzes the dehydrogenative coupling of diols and amines, forming cyclic imides with hydrogen gas as the sole byproduct, enhancing the environmental friendliness of the process. organic-chemistry.org Another modern technique employs visible light to promote a metal- and oxidant-free, atom-economical synthesis of functionalized succinimides from aza-1,6-enynes in eco-friendly solvents like PEG-400. rsc.org This method offers high stereoselectivity and operational simplicity. rsc.org

Other advancements include the use of polyphosphate ester (PPE) as a mild reagent for cyclodehydration, which can be performed as a one-pot reaction. beilstein-archives.org For N-nonsubstituted succinimides, a unique route utilizing the light-induced degradation of metallocarbonyl complexes has been developed. acs.org Solid-phase synthesis represents another frontier, using reagents like silica-bound benzoyl chloride to facilitate the reaction and simplify purification. tandfonline.comresearchgate.net These emerging strategies aim to broaden the accessibility of diverse pyrrolidine-2,5-dione derivatives for biological evaluation.

| Synthetic Strategy | Key Reagents/Conditions | Primary Advantage | Reference |

|---|---|---|---|

| Dehydrogenative Coupling | Manganese pincer complex, diols, amines | Atom economical; H₂ is the only byproduct | organic-chemistry.org |

| Visible Light-Promoted Radical Cascade | Aza-1,6-enynes, PEG-400 solvent, visible light | Transition-metal and oxidant-free, high stereoselectivity | rsc.org |

| One-Pot Cyclodehydration | Succinic anhydride, amines, polyphosphate ester (PPE) | Operational simplicity, mild conditions | beilstein-archives.org |

| Microwave-Assisted Synthesis | Succinic anhydride, amines, microwave irradiation | Reduced reaction times, high efficiency | researchgate.net |

| Solid-Phase Synthesis | N-arylsuccinamic acids, silica-bound benzoyl chloride (SBBC) | Recyclable dehydrating agent, simplified purification | tandfonline.comresearchgate.net |

Advanced in vitro and in vivo Biological Screening Paradigms

The evaluation of pyrrolidine-2,5-dione derivatives is becoming increasingly sophisticated, moving beyond simple acute models to more predictive and comprehensive screening paradigms. In the realm of anticonvulsant research, while foundational tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models remain crucial for initial screening, there is a clear shift towards chronic models of epilepsy. nih.govmdpi.comresearchgate.net Models such as the kindling model of temporal lobe epilepsy are considered more predictive of clinical efficacy and potential adverse effects, providing a more rigorous assessment of drug candidates. researchgate.net

In vitro screening has expanded from single-target assays to multi-target panels to better understand a compound's full biological profile. For anti-inflammatory applications, derivatives are evaluated against a suite of enzymes, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), to identify dual inhibitors with potentially improved therapeutic profiles. researchgate.netnih.gov Similarly, for neurodegenerative diseases, compounds are tested for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov High-throughput screening formats allow for the rapid evaluation of large compound libraries against diverse biological targets, accelerating the identification of promising lead compounds. researchgate.net

| Screening Paradigm | Model/Assay | Therapeutic Area | Purpose | Reference |

|---|---|---|---|---|

| In Vivo Anticonvulsant | Maximal Electroshock (MES), scPTZ, 6 Hz tests | Epilepsy | Initial screening for seizure protection | nih.govmdpi.com |

| In Vivo Anti-inflammatory | Carrageenan-induced paw edema | Inflammation | Evaluation of anti-inflammatory efficacy | researchgate.netnih.gov |

| In Vivo Analgesic | Formalin test, oxaliplatin-induced neuropathic pain | Pain | Assessment of antinociceptive properties | mdpi.com |

| In Vitro Anti-inflammatory | COX-1/COX-2 and 5-LOX enzyme inhibition assays | Inflammation | Determine multi-target enzyme inhibition and selectivity | nih.gov |

| In Vitro Neuroprotection | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) inhibition | Alzheimer's Disease | Identify potential for symptomatic treatment | nih.gov |

| In Vitro Anticancer | Aromatase, P450(17)alpha inhibition assays | Cancer | Screening for inhibition of steroidogenic enzymes | nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design

Computational chemistry is an integral part of modern drug discovery, and its application to the design of pyrrolidine-2,5-dione derivatives is rapidly advancing. Molecular docking simulations are routinely used to predict and analyze the binding modes of these compounds within the active sites of target proteins, such as the COX enzymes or serotonin (B10506) receptors. nih.govnih.gov This provides crucial insights into structure-activity relationships (SAR) and helps guide the rational design of more potent and selective inhibitors. nih.gov

Beyond docking, in silico tools are used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate specific structural features of pyrrolidine-2,5-dione derivatives with their observed biological activities, enabling the prediction of potency for novel, yet-to-be-synthesized analogs. researchgate.net The integration of these computational approaches with artificial intelligence (AI) and machine learning (ML) algorithms is poised to revolutionize the design process. ML models trained on large datasets of known active and inactive compounds can identify complex patterns and predict the biological activity of new molecular designs with increasing accuracy, thereby reducing the time and cost associated with synthesizing and testing large numbers of compounds.

Exploration of New Biological Targets and Mechanisms of Action

While the pyrrolidine-2,5-dione core is strongly associated with anticonvulsant activity, often targeting voltage-gated sodium and calcium channels, current research is exploring a much broader range of biological targets. nih.govmdpi.com This diversification is unlocking the therapeutic potential of this scaffold in oncology, inflammation, and infectious diseases.

In cancer research, derivatives are being investigated as inhibitors of key enzymes involved in hormone-dependent cancers, such as aromatase and 17α-hydroxylase/17,20-lyase (P450(17)α). nih.gov A particularly promising emerging target is Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tumor immune evasion. google.com Inhibition of IDO1 by novel pyrrolidine-2,5-dione compounds represents a potential strategy for cancer immunotherapy. google.com

The scope of enzyme inhibition extends to other diseases as well. Derivatives have shown potent activity against cholinesterases for Alzheimer's disease and α-glucosidase for diabetes. nih.gov For antidepressant applications, research has focused on compounds that act as ligands for the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov This expansion into new targets underscores the chemical versatility of the pyrrolidine-2,5-dione scaffold and highlights the ongoing effort to elucidate new mechanisms of action for this privileged structure. nih.govontosight.ai

| Biological Target | Therapeutic Area | Potential Mechanism | Reference |

|---|---|---|---|

| Voltage-Gated Sodium/Calcium Channels | Epilepsy, Neuropathic Pain | Modulation of neuronal excitability | nih.govmdpi.com |

| 5-HT1A Receptor & SERT | Depression, Anxiety | Modulation of serotonergic neurotransmission | nih.gov |

| COX-2 and 5-LOX | Inflammation | Inhibition of prostaglandin (B15479496) and leukotriene synthesis | researchgate.netnih.gov |

| Aromatase, P450(17)α | Cancer (hormone-dependent) | Inhibition of steroid hormone biosynthesis | nih.gov |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | Cancer (Immunotherapy) | Reversal of tumor-mediated immune suppression | google.com |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Increasing acetylcholine (B1216132) levels in the brain | nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

In line with global efforts to reduce the environmental impact of chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of the pyrrolidine-2,5-dione core. A major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. An extremely simple and effective method involves using hot water as the reaction medium for the synthesis of N-alkyl and N-aryl succinimides from succinic acid and primary amines, completely avoiding the need for organic solvents and catalysts. researchgate.net

Another key strategy is the development of highly efficient and recyclable catalysts. For instance, magnetic Fe3O4@silica sulfuric acid nanocatalysts have been used for the synthesis of N-aryl imides; these catalysts can be easily recovered using a magnet and reused multiple times without a significant loss of activity. researchgate.net One-pot syntheses that reduce the number of steps and purification procedures are also gaining traction, such as a method using readily available zinc and acetic acid. ijcps.org Furthermore, energy-efficient techniques like microwave-assisted synthesis and electrochemical methods are being explored to reduce reaction times and energy consumption. researchgate.netacs.org These sustainable approaches not only minimize waste and environmental impact but also often lead to more economical and efficient production of these valuable chemical entities.

| Green Approach | Method/Reagent | Environmental Benefit | Reference |

|---|---|---|---|

| Solvent Replacement | Using hot water as the reaction medium | Eliminates the need for volatile organic solvents | researchgate.net |

| Recyclable Catalysis | Magnetic Fe₃O₄@silica sulfuric acid nanocatalyst | Catalyst can be easily recovered and reused | researchgate.net |

| Atom Economy | Catalytic dehydrogenative coupling | Generates H₂ as the only byproduct | organic-chemistry.org |

| One-Pot Synthesis | Using zinc and acetic acid | Reduces steps, waste, and simplifies workup | ijcps.org |

| Energy Efficiency | Visible light promotion or microwave irradiation | Reduces energy consumption and reaction times | rsc.orgresearchgate.net |

| Electrochemical Synthesis | Using green electrolytes (e.g., LiClO₄) | Mild, energy-efficient, and transition-metal-free | acs.org |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Fluorophenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated aryl amines with maleic anhydride derivatives. Key steps include fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF) and cyclization under acidic or thermal conditions. To optimize yield, employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables . Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures enhances crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regioselectivity of fluorophenyl substitution. The fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., meta-fluorine in ³J coupling) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the dione ring) .

- IR : Peaks at ~1700 cm⁻¹ confirm carbonyl stretching of the pyrrolidine-2,5-dione core .

Q. How can researchers assess the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 40°C/75% RH for 6 months to simulate long-term storage .

- Photostability : Expose to UV light (ICH Q1B) and monitor degradation via HPLC. Quench reactive oxygen species (ROS) with antioxidants like BHT if photolysis occurs .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity in derivatives of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to calculate transition states for fluorophenyl substitution. Fukui indices identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) to optimize solvation .

- Software Tools : Gaussian or ORCA for QM; GROMACS for MD. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Statistical Robustness : Apply ANOVA to identify outliers. Reproduce results under controlled conditions (pH, serum content) to isolate confounding variables .

- Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects .

Q. How can reactor design improve scalability in the synthesis of fluorinated pyrrolidine-diones?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic cyclization steps. Use PTFE tubing to resist HF byproducts .

- Membrane Separation : Integrate ceramic membranes to isolate intermediates, reducing purification steps .

- Scale-Up Criteria : Match Reynolds numbers between lab and pilot scales to maintain mixing efficiency .

Q. What advanced techniques identify degradation products of this compound in environmental or biological systems?

- Methodological Answer :

- LC-HRMS : Couple liquid chromatography with high-resolution MS to detect trace metabolites. Use isotopic labeling (e.g., ¹⁸O) to track dione ring cleavage .

- Radiolabeling : Synthesize ¹⁴C-labeled analogs for biodegradation studies in soil/water systems .

- In Silico Prediction : Tools like EAWAG-BBD predict microbial degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。